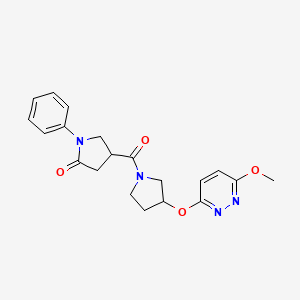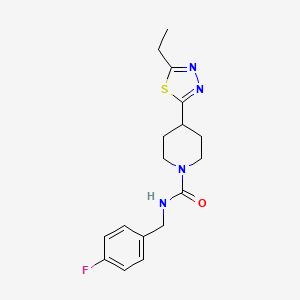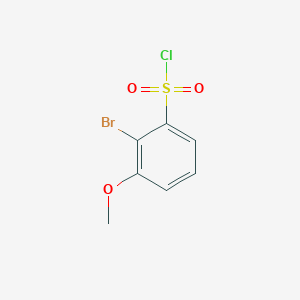![molecular formula C17H13ClFN3O4S B2997463 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 895451-61-3](/img/structure/B2997463.png)
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide” is a derivative of 1,3,4-oxadiazole, a heterocyclic compound . It is part of a class of compounds that have been studied for their wide range of biological activities, including antiviral and antitubercular activities .
Synthesis Analysis
The synthesis of similar compounds typically starts from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently undergoes hydrazination, salt formation, and cyclization to afford a 1,3,4-thiadiazole-2-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to give the final sulfonamide derivatives .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by NMR, IR, and elemental analysis . For example, one of the compounds synthesized in a related study had an IR spectrum with peaks at 3103 and 1714 cm^-1, and a ^1H NMR spectrum (in DMSO-d6) with peaks at 7.68 (2H, d, J = 8 Hz), 7.95 (3H, m), and 8.15 (1H, d, J = 4 Hz) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The specific conditions and reagents used for these reactions would depend on the exact structure of the desired product.Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their molecular structure and the results of spectroscopic analyses. For example, one of the compounds synthesized in a related study was a yellow solid with a melting point of 260-262°C .Scientific Research Applications
Antibacterial and Plant Protection
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against plant pathogens, such as the rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds not only inhibit the bacterial growth but also enhance the plant's resistance by stimulating the increase in superoxide dismutase (SOD) and peroxidase (POD) activities, improving chlorophyll content, and reducing malondialdehyde (MDA) content in plants, thereby minimizing damage caused by the pathogen. This suggests their potential application in agriculture for controlling bacterial diseases in crops (Li Shi et al., 2015).
Alzheimer's Disease Treatment
Research on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed to evaluate new drug candidates for Alzheimer’s disease. The synthesis process and the evaluation of enzyme inhibition activity against acetylcholinesterase (AChE) indicate these compounds' potential as therapeutic agents for Alzheimer’s disease, highlighting the importance of structural modification in enhancing bioactivity (A. Rehman et al., 2018).
Proton Exchange Membranes for Fuel Cells
The synthesis of sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole polymers (SPAESO) has been reported for applications in medium-high temperature fuel cells. These membranes exhibit excellent thermal, dimensional, and oxidative stability, alongside significant proton conductivity and low methanol diffusion coefficient, making them suitable alternatives as proton exchange membranes for fuel cell technology (Jingmei Xu et al., 2013).
Anticancer Properties
Compounds with the 1,3,4-oxadiazole moiety have been evaluated for their anticancer properties. Notably, novel synthesized compounds with tri-aryl structures demonstrated significant anti-breast cancer activity with minimal cardiotoxicity in vitro, presenting a promising approach for cancer treatment with reduced side effects (Tayebeh Afsharirad et al., 2020).
Future Directions
Future research could focus on further exploring the mechanism by which these compounds inhibit the growth of Mycobacterium tuberculosis . Additionally, other biological activities of these compounds could be investigated, given the wide range of activities associated with 1,3,4-oxadiazole derivatives .
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cell lines and enzymes .
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Similar 1,3,5-oxadiazole derivatives are candidates for the development of novel antitubercular agents .
Result of Action
Similar compounds have shown antiviral and antitubercular activities .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVSNUVTFRBUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2997381.png)


![Ethyl 1-[1-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2997384.png)
![8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2997386.png)
![4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2997389.png)
![N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2997390.png)
![3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2997391.png)

![1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2997397.png)

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2997400.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)
